N-[2-(2-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxyphenyl and pyridazinyl groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-methoxyphenylamine with acetic anhydride to form N-(2-methoxyphenyl)acetamide.
Synthesis of the Pyridazinyl Intermediate: The next step involves the formation of the pyridazinyl moiety through a cyclization reaction, often using hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyridazinyl moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and substituted methoxyphenyl compounds .
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It may modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: A simpler analog with similar methoxyphenyl structure.
N-(4-methoxyphenyl)-2-methoxyacetamide: Another analog with a different substitution pattern on the phenyl ring.
Uniqueness
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its combination of methoxyphenyl and pyridazinyl groups, which confer distinct chemical and biological properties compared to its simpler analogs .
Properties
Molecular Formula |
C22H23N3O4 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C22H23N3O4/c1-28-18-8-5-7-17(14-18)19-10-11-22(27)25(24-19)15-21(26)23-13-12-16-6-3-4-9-20(16)29-2/h3-11,14H,12-13,15H2,1-2H3,(H,23,26) |
InChI Key |
QGECIHVLSHYWBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3OC |
Origin of Product |
United States |
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